molecular formula C28H28N4OS B2422757 2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894885-02-0

2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2422757
CAS RN: 894885-02-0
M. Wt: 468.62
InChI Key: QUZDENHAHHISHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C28H28N4OS and its molecular weight is 468.62. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Functional Characteristics

Benzene-1,3,5-tricarboxamides (BTAs) have marked their significance across a broad spectrum of scientific disciplines since their inception in 1915. Their molecular architecture facilitates self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This unique structural attribute makes BTAs a preferred supramolecular building block in various applications, from nanotechnology and polymer processing to biomedical applications. The self-assembling nature and multivalent characteristics of BTAs have been harnessed to drive their applications, particularly in the biomedical field, where they exhibit promising potential (Cantekin, de Greef, & Palmans, 2012).

Biological and Medicinal Applications

Functional chemical groups, particularly heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), form the cornerstone of a vast class of organic compounds. These structural units are pivotal in the synthesis of compounds exhibiting Central Nervous System (CNS) activity, with effects ranging from depression to euphoria and even convulsion. Compounds like coal tar, pyridostigmine, and piroxicam, to name a few, are notable for their CNS effects, attributed to their structural composition and ability to undergo keto-enol tautomerism. Chiral amines, used for deriving chiral carboxylic acids, are instrumental in the synthesis of these compounds, some of which have been linked to neurological conditions like parkinsonism and Stevens Johnson syndrome (Saganuwan, 2017).

Synthetic Utilities and Chemical Reactivity

The versatility of o-phenylenediamines in synthesizing a myriad of compounds, such as benzimidazoles, quinoxalines, and benzo(1,5)diazepines, is noteworthy. The synthesis methodologies and the biological applications of azolylthiazoles, in particular, have been comprehensively reviewed. The presence of oxazinic methylenes, for instance, is crucial for fluorescence in certain compounds. Furthermore, the utility of arylmalonic acids in developing arylacetic acid cyanomethyl esters showcases the chemical reactivity and potential applications of these compounds in various domains (Ibrahim, 2011).

Mechanism of Action

Mode of Action

It is known that the compound undergoes a visible-light-driven regioselective dearomative cyclization . This process leads to the formation of spiro[4,5]-decanes

Biochemical Pathways

The compound is involved in a dearomative cyclization reaction, which is a type of reaction that transforms aromatic compounds into non-aromatic compounds . This reaction is part of the broader class of reactions known as cyclization reactions, which are crucial in the synthesis of many biologically active compounds. The downstream effects of these reactions can vary widely depending on the specific pathways involved.

Pharmacokinetics

It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide, chloroform, and dichloromethane This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been found to exhibit diverse biological activities, such as anticancer, antivirus, and antibacterial properties

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in different solvents suggests that its action may be influenced by the chemical environment . Additionally, the compound’s light-driven reaction suggests that light conditions may also play a role

properties

IUPAC Name

3-benzylsulfanyl-N-(4-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4OS/c1-21-12-14-24(15-13-21)29-27(33)32-18-16-28(17-19-32)30-25(23-10-6-3-7-11-23)26(31-28)34-20-22-8-4-2-5-9-22/h2-15H,16-20H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZDENHAHHISHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.